molecular formula C11H10N2O3S2 B14893213 n-(6-(Methylsulfonyl)pyridin-3-yl)thiophene-2-carboxamide

n-(6-(Methylsulfonyl)pyridin-3-yl)thiophene-2-carboxamide

Cat. No.: B14893213
M. Wt: 282.3 g/mol
InChI Key: VRMAIYVOTGTMKS-UHFFFAOYSA-N
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Description

N-(6-(Methylsulfonyl)pyridin-3-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a pyridine ring substituted with a methylsulfonyl group at the 6-position.

Properties

Molecular Formula

C11H10N2O3S2

Molecular Weight

282.3 g/mol

IUPAC Name

N-(6-methylsulfonylpyridin-3-yl)thiophene-2-carboxamide

InChI

InChI=1S/C11H10N2O3S2/c1-18(15,16)10-5-4-8(7-12-10)13-11(14)9-3-2-6-17-9/h2-7H,1H3,(H,13,14)

InChI Key

VRMAIYVOTGTMKS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)NC(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(Methylsulfonyl)pyridin-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(6-(Methylsulfonyl)pyridin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-(Methylsulfonyl)pyridin-3-yl)thiophene-2-carboxamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of N-(6-(Methylsulfonyl)pyridin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular processes such as proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below compares N-(6-(Methylsulfonyl)pyridin-3-yl)thiophene-2-carboxamide with two analogs derived from the evidence:

Compound Name Core Structure Key Substituents Hypothesized Impact
This compound Thiophene-2-carboxamide 6-Methylsulfonyl on pyridine Enhanced metabolic stability; potential for kinase/GPCR inhibition
N-{5-[3-(3-Aminopropanamido)phenyl]-6-(2-hydroxyphenyl)pyridin-2-yl}thiophene-2-carboxamide () Thiophene-2-carboxamide 5-Aminopropanamido, 6-Hydroxyphenyl on pyridine Increased hydrophilicity; possible GPCR ligand activity (94% synthesis yield)
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide () Thiophene-3-carboxamide 2-(tert-Butyl)phenyl, 1-phenyl-2-(pyridin-2-yl)ethyl Steric bulk for hydrophobic binding; potential CNS activity due to lipophilicity

Key Observations:

  • Positional Isomerism : The main compound’s thiophene-2-carboxamide group (vs. 3-carboxamide in ) may influence binding orientation in active sites.
  • Substituent Diversity: Methylsulfonyl (electron-withdrawing) vs. hydroxyphenyl (hydrogen-bond donor) vs. tert-butyl (hydrophobic) groups create distinct physicochemical profiles.

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